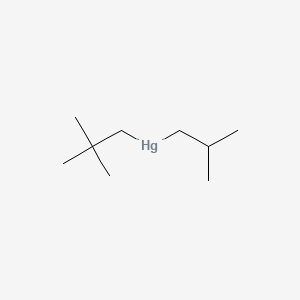
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- is an organomercury compound with the molecular formula C₉H₂₀Hg and a molecular weight of 328.85 g/mol . This compound is characterized by the presence of mercury bonded to two alkyl groups: 2,2-dimethylpropyl and 2-methylpropyl. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes.
準備方法
The synthesis of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- typically involves the reaction of mercury salts with the corresponding alkyl halides. One common method is the reaction of mercury(II) chloride with 2,2-dimethylpropyl bromide and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other mercury-containing compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The alkyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies on the biological effects of organomercury compounds often use this compound as a model.
Medicine: Research into the toxicological effects of mercury compounds on human health includes this compound.
Industry: It is used in the production of certain types of catalysts and in the manufacturing of specialized materials.
作用機序
The mechanism of action of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to various toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
類似化合物との比較
Similar compounds to Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- include other organomercury compounds such as methylmercury and ethylmercury. Compared to these compounds, Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has unique alkyl groups that may influence its reactivity and toxicity. The presence of bulky alkyl groups can affect its solubility, stability, and interaction with biological molecules.
特性
CAS番号 |
59643-45-7 |
|---|---|
分子式 |
C9H20Hg |
分子量 |
328.85 g/mol |
IUPAC名 |
2,2-dimethylpropyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11.C4H9.Hg/c1-5(2,3)4;1-4(2)3;/h1H2,2-4H3;4H,1H2,2-3H3; |
InChIキー |
ZSBGFWLFWHTIKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Hg]CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
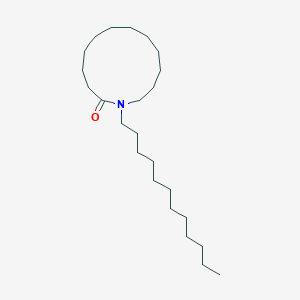
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

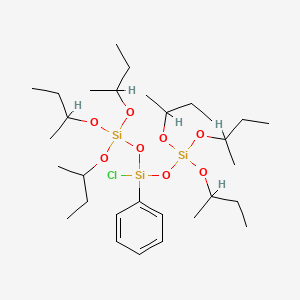
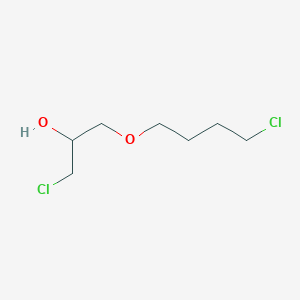
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
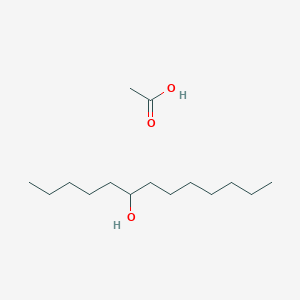
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

